molecular formula C10H7ClN6O B12940101 5-Amino-3-(4-chlorophenyl)-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 14443-34-6

5-Amino-3-(4-chlorophenyl)-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B12940101
CAS No.: 14443-34-6
M. Wt: 262.65 g/mol
InChI Key: KZQPNBPQCKQEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoyl isothiocyanate with 5-amino-1H-1,2,3-triazole in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Scientific Research Applications

5-Amino-3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one has been extensively studied for its potential as an anticancer agent. It acts as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast cancer and colon cancer cells .

Mechanism of Action

The compound exerts its effects by binding to the active site of CDK2, thereby inhibiting its activity. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the CDK2 active site, enhancing its inhibitory potency .

Comparison with Similar Compounds

Properties

CAS No.

14443-34-6

Molecular Formula

C10H7ClN6O

Molecular Weight

262.65 g/mol

IUPAC Name

5-amino-3-(4-chlorophenyl)-6H-triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C10H7ClN6O/c11-5-1-3-6(4-2-5)17-8-7(15-16-17)9(18)14-10(12)13-8/h1-4H,(H3,12,13,14,18)

InChI Key

KZQPNBPQCKQEDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=O)NC(=N3)N)N=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.